[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-amino-2-(4-pyridinyl)-, ethyl ester
CAS No.: 120564-73-0
Cat. No.: VC13306903
Molecular Formula: C13H12N6O2
Molecular Weight: 284.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 120564-73-0 |
|---|---|
| Molecular Formula | C13H12N6O2 |
| Molecular Weight | 284.27 g/mol |
| IUPAC Name | ethyl 7-amino-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C13H12N6O2/c1-2-21-12(20)9-7-16-13-17-11(18-19(13)10(9)14)8-3-5-15-6-4-8/h3-7H,2,14H2,1H3 |
| Standard InChI Key | AMHAYPKQEGUUHP-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N2C(=NC(=N2)C3=CC=NC=C3)N=C1)N |
| Canonical SMILES | CCOC(=O)C1=C(N2C(=NC(=N2)C3=CC=NC=C3)N=C1)N |
Introduction
# Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-amino-2-(4-pyridinyl)-, ethyl ester: A Comprehensive Review
The compound Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-amino-2-(4-pyridinyl)-, ethyl ester (CAS 120564-73-0) represents a structurally unique heterocyclic molecule with significant potential in medicinal chemistry. Characterized by a fused triazole-pyrimidine core substituted with a 4-pyridinyl group and an ethyl ester, this derivative has demonstrated promising biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This review synthesizes data from diverse scholarly sources to provide a detailed analysis of its synthesis, structural attributes, pharmacological mechanisms, and therapeutic applications.
Molecular Characteristics
The compound’s IUPAC name, 7-amino-2-(4-pyridinyl)- triazolo[1,5-a]pyrimidine-6-carboxylic acid ethyl ester, reflects its intricate architecture. Its molecular formula is , yielding a molecular weight of 295.30 g/mol. Key structural features include:
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A triazolo[1,5-a]pyrimidine bicyclic core, which mimics purine’s electronic configuration, enabling interactions with biological targets like enzymes and nucleic acids .
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A 4-pyridinyl substituent at position 2, enhancing solubility and binding affinity through hydrogen bonding.
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An ethyl ester group at position 6, which modulates lipophilicity and bioavailability .
Synthetic Routes
Synthesis typically involves multi-step organic reactions:
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Cyclization Precursors: 3-Amino-1,2,4-triazole reacts with β-diketones or chalcones under acidic or basic conditions to form the triazolopyrimidine core .
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Functionalization: The 4-pyridinyl group is introduced via nucleophilic aromatic substitution or Suzuki-Miyaura coupling .
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Esterification: The carboxylic acid at position 6 is converted to an ethyl ester using ethanol and catalytic acid.
Microwave-assisted synthesis and flow chemistry have been employed to improve yields (70–85%) and reduce reaction times .
Biological Activities
Antimicrobial Properties
Triazolopyrimidine derivatives exhibit broad-spectrum antimicrobial activity. In a study evaluating 16 analogs, compounds with 4-pyridinyl substituents showed:
Mechanistically, these compounds inhibit bacterial DNA gyrase (IC₅₀ = 1.8 µM) and dihydrofolate reductase (DHFR) (IC₅₀ = 2.3 µM), disrupting DNA replication and folate metabolism .
Anticancer Mechanisms
The compound’s anticancer activity stems from its ability to modulate cellular signaling pathways:
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Apoptosis Induction: In MCF-7 breast cancer cells, it induces caspase-3 activation and mitochondrial membrane depolarization (IC₅₀ = 15 µM) .
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Cell Cycle Arrest: Blocks the G1/S phase by downregulating cyclin D1 and CDK4/6 .
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Tubulin Polymerization: Stabilizes microtubules, akin to taxanes, but without competitive binding to paclitaxel sites .
Pharmacological Properties
Enzyme Inhibition
The compound’s triazolopyrimidine core acts as a bioisostere for purines, enabling competitive inhibition of ATP-binding enzymes:
Molecular docking studies reveal hydrogen bonds with Arg76 (DNA gyrase) and Asp27 (DHFR), critical for substrate recognition .
Applications in Drug Development
Antimicrobial Agents
With rising antibiotic resistance, this compound’s dual inhibition of DNA gyrase and DHFR positions it as a lead candidate for novel antibiotics .
Anticancer Therapeutics
Its tubulin-stabilizing activity and ability to bypass multidrug resistance (MDR) proteins make it a viable candidate for combination therapies .
Enzyme-Targeted Therapies
Ongoing research explores its use in kinase inhibitors (e.g., CDK2, PI3K) and epigenetic modulators .
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